IKK-β Biochemical Potency: SAR113945 vs. BMS-345541 (Fold Difference)
SAR113945 exhibits an IKK-β IC50 of 0.4 nM in cell-free biochemical assays, representing approximately 750-fold greater potency than the widely used tool compound BMS-345541, which inhibits IKK-2 (IKK-β) with an IC50 of 0.3 µM (300 nM) . This potency difference is derived from cross-study comparison of standardized cell-free IKK enzymatic assays; both compounds are reported as ATP-competitive inhibitors of the IKK-β catalytic subunit .
| Evidence Dimension | IKK-β enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.4 nM (SAR113945, cell-free assay) |
| Comparator Or Baseline | IC50 = 0.3 µM (300 nM) (BMS-345541, cell-free assay) |
| Quantified Difference | ~750-fold greater potency for SAR113945 |
| Conditions | Cell-free biochemical IKK-β enzymatic assay (isolated catalytic subunit) |
Why This Matters
For procuring an IKK-β inhibitor for OA-relevant cellular or in vivo models, SAR113945's sub-nanomolar potency enables complete target engagement at concentrations unlikely to cause off-target effects, whereas micromolar-range inhibitors require significantly higher concentrations that risk non-specific kinase inhibition.
- [1] Burke JR, Pattoli MA, Gregor KR, et al. BMS-345541 is a highly selective inhibitor of IκB kinase that binds at an allosteric site of the enzyme and blocks NF-κB-dependent transcription in mice. J Biol Chem. 2003 Jan 17;278(3):1450-6. IKK-2 IC50 = 0.3 µM. PMID: 12403772. View Source
